molecular formula C10H11N3OS B12616312 2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol CAS No. 920512-41-0

2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol

Cat. No.: B12616312
CAS No.: 920512-41-0
M. Wt: 221.28 g/mol
InChI Key: JRPTWYDISBKJIE-UHFFFAOYSA-N
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Description

2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol typically involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of 2-aminothiazole with an aldehyde in the presence of a base, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and various amine derivatives .

Scientific Research Applications

2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets within cells. It can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s thiazole ring plays a crucial role in its biological activity by interacting with various proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form diverse products makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

920512-41-0

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

2-amino-5-[(1,2-thiazol-5-ylamino)methyl]phenol

InChI

InChI=1S/C10H11N3OS/c11-8-2-1-7(5-9(8)14)6-12-10-3-4-13-15-10/h1-5,12,14H,6,11H2

InChI Key

JRPTWYDISBKJIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CC=NS2)O)N

Origin of Product

United States

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